

# Application Note: Analytical Characterization of 2-Fluoro-6-methoxyphenol

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## Compound of Interest

Compound Name: *2-Fluoro-6-methoxy-3-methylphenol*

Cat. No.: *B7963450*

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## Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

Before establishing analytical methods, one must understand the molecule's behavior.[1] 2-Fluoro-6-methoxyphenol is a 1,2,3-trisubstituted benzene.[2][1] The proximity of the fluorine and methoxy groups to the phenolic hydroxyl creates a unique electronic environment ("Ortho Effect") that influences pKa and spectral shifts.[2]

Property	Value / Description	Analytical Relevance
CAS Number	73943-41-6	Identity verification.
IUPAC Name	2-Fluoro-6-methoxyphenol	Structural basis for NMR interpretation.[2][1]
Molecular Formula	C <sub>7</sub> H <sub>7</sub> FO <sub>2</sub> (MW: 142.13 g/mol )	Mass Spectrometry parent ion [M-H] <sup>-</sup> or [M] <sup>+</sup> . [2]
Appearance	Clear colorless to pale yellow liquid	Oxidation sensitive (quinones form upon air exposure).[2]
Boiling Point	130–131 °C @ 36 mmHg	Suitable for GC analysis (Headspace or Liquid Injection).[2]
pKa (Predicted)	~8.5 – 9.0	Critical for HPLC: Mobile phase pH must be < 6.5 to prevent ionization and peak tailing.[2]
Solubility	Soluble in MeOH, ACN, DMSO, DCM	Compatible with Reversed-Phase HPLC and standard NMR solvents.[2][1]

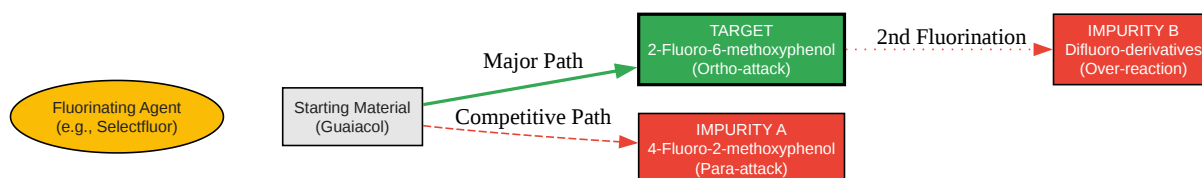
## Impurity Profiling & Origin Logic[1][2][10]

Understanding the synthesis route is the only way to predict impurities. The most common synthesis involves the electrophilic fluorination of Guaiacol (2-methoxyphenol).[2] This process is rarely 100% regioselective.[2]

### Common Impurities

- Guaiacol (Starting Material): Unreacted precursor.[2]
- 4-Fluoro-2-methoxyphenol (Regioisomer): The para-position is electronically activated, making this the major competitive impurity.[2]
- 4,6-Difluoro-2-methoxyphenol: Result of over-fluorination.[2][1]

## Visualizing the Impurity Landscape



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Figure 1: Synthetic origin of key impurities. The 4-fluoro isomer is the critical quality attribute (CQA) to monitor.

## Spectroscopic Characterization Protocols

### A. Nuclear Magnetic Resonance (NMR)

NMR is the definitive method for distinguishing the 2-fluoro (target) from the 4-fluoro (impurity) isomer.<sup>[2]</sup>

Protocol:

- Solvent: DMSO- $d_6$  (Preferred for sharp phenol -OH signals) or  $CDCl_3$ .<sup>[2][1]</sup>
- Concentration: 10–15 mg in 0.6 mL.<sup>[2]</sup>

Key Diagnostic Signals (DMSO- $d_6$ ):

- $^{19}F$  NMR (The "Smoking Gun"):
  - Target (2-F): Signal typically appears around -135 to -140 ppm.<sup>[2][1]</sup> The fluorine is ortho to the OH group.<sup>[2]</sup>
  - Isomer (4-F): Signal shifts significantly (typically -115 to -125 ppm) due to being para to the OH.<sup>[2][1]</sup>

- Note: Always acquire a proton-coupled  $^{19}\text{F}$  spectrum to see the multiplicity (coupling to H).  
[2]
- $^1\text{H}$  NMR:
  - $-\text{OCH}_3$ : Singlet at  $\sim 3.8$  ppm (3H).
  - Aromatic Region (6.5 – 7.2 ppm):
    - The target has 3 adjacent protons (ABC system).[2] You will see a distinct multiplet pattern due to H-H and H-F coupling.[2]
    - Coupling Constants: Look for  
  
(approx 8-10 Hz) and  
  
(approx 4-6 Hz).[2]
  - $-\text{OH}$ : Broad singlet at  $\sim 9.0$ – $9.5$  ppm (exchangeable with  $\text{D}_2\text{O}$ ).

## B. Infrared Spectroscopy (FT-IR)

- Method: ATR (Attenuated Total Reflectance) or KBr pellet.[2]
- Diagnostic Bands:
  - O-H Stretch: Broad band at  $3400$ – $3500$   $\text{cm}^{-1}$ . [2]
  - C-F Stretch: Strong band at  $1100$ – $1250$   $\text{cm}^{-1}$  (often overlaps with C-O, but intensity increases with F substitution).[2]
  - Arene C-H Bending: The substitution pattern (1,2,3-trisubstituted) gives a specific fingerprint in the  $600$ – $900$   $\text{cm}^{-1}$  region, distinct from the 1,2,4-substitution of the impurity.  
[2][1]

## Chromatographic Methods (Purity & Assay)

### Method A: HPLC-UV (Purity & Quantitative Assay)

Rationale: Standard C18 columns often fail to resolve the positional isomers (2-F vs 4-F) effectively.<sup>[2][1]</sup> A Phenyl-Hexyl column is recommended because the fluorine atom interacts differently with the pi-system of the stationary phase, enhancing selectivity.<sup>[2]</sup>

Instrument Parameters:

- Column: Phenomenex Luna Phenyl-Hexyl or Waters XSelect CSH Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm).<sup>[2][1]</sup>
- Mobile Phase A: 0.1% Formic Acid in Water (Maintains pH ~2.7, keeping phenol neutral).<sup>[2]</sup>
- Mobile Phase B: Acetonitrile.<sup>[2][3][4]</sup>
- Flow Rate: 1.0 mL/min.<sup>[2][3]</sup>
- Gradient:
  - 0 min: 10% B<sup>[2]</sup>
  - 15 min: 90% B<sup>[2][1]</sup>
  - 20 min: 90% B<sup>[2][1]</sup>
  - 21 min: 10% B (Re-equilibration)
- Detection: UV @ 275 nm (Phenol absorption maximum).<sup>[2]</sup>
- Temperature: 30°C.

System Suitability Criteria:

- Resolution (Rs): > 2.0 between 2-Fluoro-6-methoxyphenol and Guaiacol.<sup>[2][1]</sup>
- Tailing Factor: < 1.5 (Critical check for silanol interactions).<sup>[2]</sup>

## Method B: GC-FID (Volatile Impurities)

Rationale: GC is superior for detecting residual solvents and non-polar synthetic byproducts.<sup>[2]</sup>

**Instrument Parameters:**

- Column: DB-5ms or HP-5 (30 m x 0.25 mm x 0.25  $\mu$ m).[2][1]
- Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).
- Inlet: Split (20:1) @ 250°C.
- Oven Program:
  - 50°C (Hold 2 min)
  - Ramp 10°C/min to 200°C
  - Ramp 20°C/min to 280°C (Hold 5 min)
- Detector: FID @ 300°C.

## Quantitative Assay Protocol (Step-by-Step)

This protocol determines the assay (% w/w) of the material using Method A (HPLC).[2]

**1. Standard Preparation:**

- Weigh accurately 50.0 mg of Certified Reference Standard (2-Fluoro-6-methoxyphenol) into a 50 mL volumetric flask.
- Dissolve in 50:50 Water:Acetonitrile.[2]
- Dilute to volume (Concentration: 1.0 mg/mL).

**2. Sample Preparation:**

- Weigh accurately 50.0 mg of the test sample into a 50 mL volumetric flask.
- Dissolve and dilute to volume with diluent.[2]

**3. Analysis Sequence:**

- Blank (Diluent)[2]
- Standard Injection (x5) -> Calculate %RSD (Must be < 2.0%).[2]
- Sample Injection (x2).[2]
- Bracketing Standard.

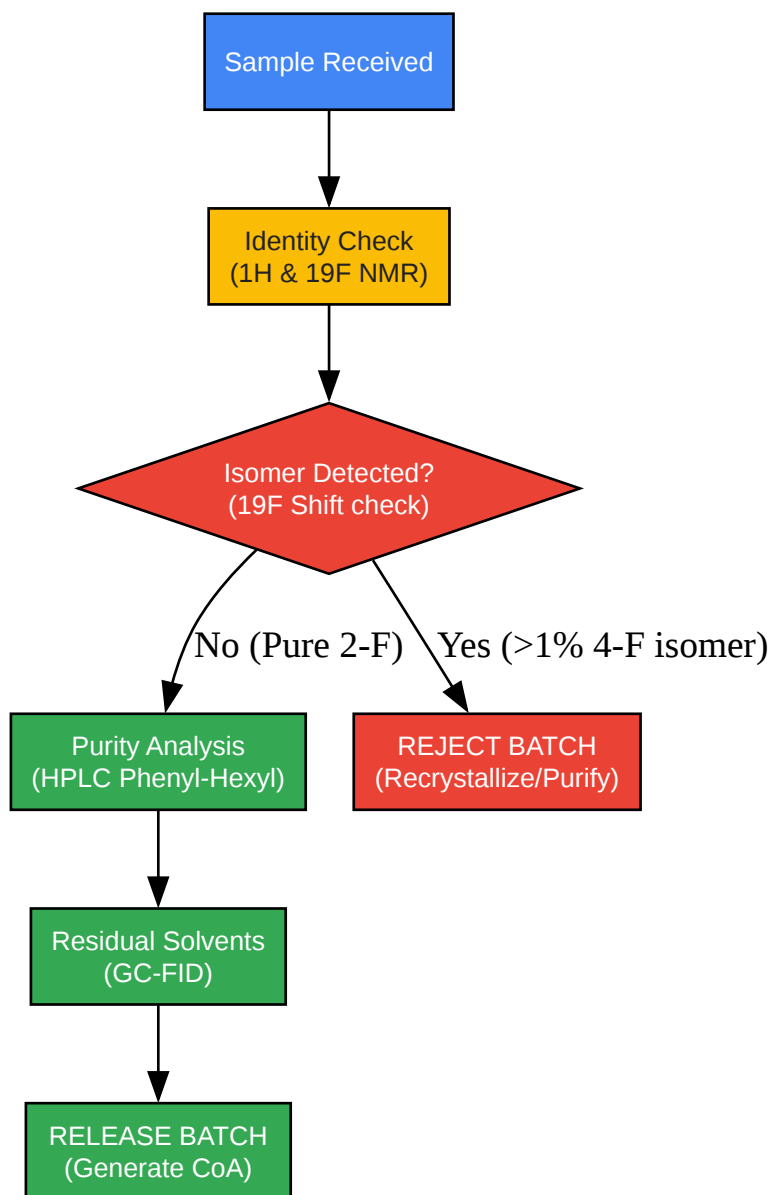
#### 4. Calculation:

Where

is the purity of the reference standard.[2]

## Analytical Decision Workflow

Use this logic flow to guide your characterization process.



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Figure 2: Decision tree for batch release testing.

## References

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